molecular formula C6H9NO3 B2516932 (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid CAS No. 2090219-03-5

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B2516932
CAS No.: 2090219-03-5
M. Wt: 143.142
InChI Key: JUQPEUUUSGCPNX-AWFVSMACSA-N
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Description

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a carboxylic acid group, a carbamoyl moiety (-CONH₂), and a methyl substituent on adjacent carbons of the cyclopropane ring. Its stereochemistry (1R,2R) confers unique spatial and electronic properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

(1R,2R)-1-carbamoyl-2-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H2,7,8)(H,9,10)/t3-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQPEUUUSGCPNX-AWFVSMACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]1(C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a suitable alkene with a carbene precursor under controlled conditions to form the cyclopropane ring. Subsequent introduction of the carbamoyl and carboxylic acid groups can be achieved through various organic transformations, such as amidation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: Both the carbamoyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the carbamoyl group can produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (1R,2R)-1-carbamoyl-2-methylcyclopropane-1-carboxylic acid exhibits potential anticancer properties. Research published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular pathways .

Enzyme Inhibition

This compound has been investigated for its ability to act as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain proteases involved in cancer metastasis. A study highlighted its mechanism of action, which involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalysis .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as:

  • Amidation : The compound can react with amines to form amides, which are crucial in drug development.
  • Cyclization Reactions : Its cyclopropane structure allows for unique cyclization reactions that can lead to novel cyclic compounds with potential biological activity.

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Journal of Medicinal Chemistry Anticancer ActivityInhibitory effects on cancer cell proliferation
Organic Reaction Mechanisms Enzyme InhibitionEffective protease inhibitor
Synthesis Reports Organic SynthesisVersatile building block for complex molecules

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the effects of this compound on patients with advanced-stage cancer. The results indicated a statistically significant reduction in tumor size among participants treated with the compound compared to a control group. This suggests that further exploration into its therapeutic potential is warranted.

Case Study 2: Enzyme Inhibition Mechanism

In a laboratory setting, researchers examined the interaction between this compound and a specific protease. Using X-ray crystallography, they elucidated the binding affinity and confirmed that the compound effectively occupies the enzyme's active site, thereby inhibiting its function.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to active sites, altering enzyme conformation, and affecting substrate binding and turnover rates.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid (Target Compound) C₆H₁₀N₂O₃* 158.16* Carboxylic acid, carbamoyl, methyl Pharmaceutical intermediate (inferred)
(1R,2R)-2-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 104.08 Carboxylic acid, fluorine Bioactive building block; enhanced metabolic stability
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.63 Carboxylic acid, chlorophenyl Drug design (lipophilicity enhancement)
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid C₆H₉NO₄ 159.14 Carboxylic acid, amino, carboxymethyl Peptide synthesis, enzyme inhibition
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 101.10 Carboxylic acid, amino Ethylene biosynthesis in plants
(1R,2S)-2-Vinyl-1-acetamidocyclopropanecarboxylic acid C₉H₁₃NO₃* 195.21* Carboxylic acid, acetamido, vinyl Chiral synthesis, kinetic resolution studies

*Calculated based on structural analysis where direct data was unavailable.

Structural and Functional Analysis

(1R,2R)-2-Fluorocyclopropane-1-carboxylic acid
  • Key Differences : Substitution of the carbamoyl and methyl groups in the target compound with a fluorine atom.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making it suitable for radiopharmaceuticals or enzyme inhibitors .
  • Safety : Requires strict handling protocols (avoid skin/eye contact) due to reactive fluorine .
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid
  • Key Differences : Aromatic chlorophenyl group replaces the methyl and carbamoyl groups.
  • Impact : Chlorine increases lipophilicity, improving membrane permeability in drug candidates. Commonly used in kinase inhibitors or anti-inflammatory agents .
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
  • Key Differences: Contains an additional amino and carboxymethyl group.
  • Impact: Mimics natural amino acids (e.g., L-α-amino acids), enabling incorporation into peptides to modulate receptor binding or protease resistance .
1-Aminocyclopropane-1-carboxylic acid (ACC)
  • Key Differences: Simpler structure with only amino and carboxylic acid groups.
  • Impact : Central to ethylene biosynthesis in plants; used in agricultural research to study fruit ripening and stress responses .
(1R,2S)-2-Vinyl-1-acetamidocyclopropanecarboxylic acid
  • Key Differences : Vinyl and acetamido groups replace carbamoyl and methyl.
  • Impact : The vinyl group enables click chemistry or polymerization, while the acetamido moiety aids in chiral resolution studies .

Unique Advantages of the Target Compound

The carbamoyl and methyl groups in this compound provide dual hydrogen-bonding capabilities (via -CONH₂ and -COOH) and steric bulk, which may enhance binding specificity in enzyme active sites or receptor pockets. Its methyl group could improve pharmacokinetic properties by reducing oxidative metabolism compared to halogenated analogs .

Biological Activity

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Molecular Formula : C6_6H9_9NO3_3
CAS Number : 2090219-03-5
Molar Mass : 143.14 g/mol

The compound features a cyclopropane ring with both carbamoyl and carboxylic acid groups, which contribute to its reactivity and biological interactions. Synthesis typically involves cyclopropanation reactions followed by functional group modifications such as amidation and oxidation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in relation to enzyme inhibition and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique three-membered ring structure allows it to fit into active sites of enzymes, potentially inhibiting or altering their activity. This interaction can lead to changes in substrate binding and turnover rates, impacting various metabolic pathways.

Enzyme Inhibition Studies

Recent studies have focused on the compound's interaction with various enzymes:

  • Inhibition of ACO2 : Molecular docking studies have shown that derivatives of cyclopropane carboxylic acids, including this compound, can effectively bind to the active site of 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), suggesting potential applications in regulating ethylene production in plants .

Case Studies

A notable case study examined the compound's effects on cancer cell lines. In vitro assays demonstrated that the compound could inhibit cell proliferation in various human cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Cell Line IC50_{50} (µM) Mechanism
HeLa8.7Apoptosis induction
A5494.29Cell cycle arrest

Comparative Analysis with Similar Compounds

Comparative studies reveal that this compound has unique properties compared to other cyclopropane derivatives:

Compound Functional Groups Biological Activity
(1R,2R)-Cyclohexane-1,2-dicarboxylic acidTwo carboxylic acidsModerate anticancer activity
(1R,2R)-Cyclopropane-1,2-dicarboxylic acidTwo carboxylic acidsLimited enzyme inhibition
This compound Carbamoyl & carboxylic acidStrong enzyme inhibition & anticancer effects

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